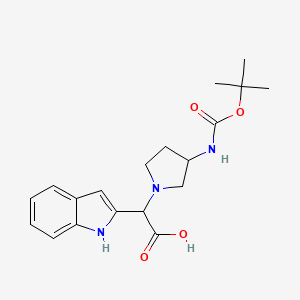(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
CAS No.: 885276-31-3
Cat. No.: VC8306344
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885276-31-3 |
|---|---|
| Molecular Formula | C19H25N3O4 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24) |
| Standard InChI Key | ZAVFIAZABDJRIZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
Chemical Architecture
The molecule comprises three primary components:
-
Pyrrolidine Ring: A five-membered saturated heterocycle containing a secondary amine at the 3-position, protected by a Boc group.
-
Boc Protecting Group: A tert-butoxycarbonyl moiety () that stabilizes the amine during synthetic steps .
-
Indol-2-yl-Acetic Acid: An indole heterocycle linked to an acetic acid group, introducing aromaticity and hydrogen-bonding capabilities.
The systematic IUPAC name reflects this arrangement:
2-[(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)(1H-indol-2-yl)]acetic acid.
Stereochemical Considerations
The pyrrolidine ring’s 3-position chiral center (denoted as R or S) influences pharmacological activity. For related Boc-protected pyrrolidine derivatives, enantiomeric purity is critical for target specificity .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid is documented, analogous compounds suggest a multi-step approach:
Boc Protection of Pyrrolidine
-
Step 1: Protection of 3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or dioxane .
Acetic Acid Functionalization
-
Step 2: Coupling of Boc-protected pyrrolidine with indol-2-yl-acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Typical yields range from 68–91% depending on solvent and temperature .
Optimization Challenges
-
Solubility Issues: The indole moiety reduces solubility in polar solvents, necessitating DMF or THF for reactions .
-
Racemization Risk: High temperatures during amidation may compromise stereochemical integrity, requiring strict temperature control .
Physicochemical Properties
Calculated and Experimental Data
Spectroscopic Characterization
Pharmacological and Industrial Relevance
Drug Discovery Applications
-
Kinase Inhibition: Indole derivatives are prominent in kinase inhibitors (e.g., Sunitinib), suggesting potential antiproliferative activity .
-
Peptidomimetics: The Boc-pyrrolidine moiety mimics proline in peptide-based therapeutics, enhancing metabolic stability .
| Hazard Category | Details |
|---|---|
| Toxicity (Oral) | LD50 estimated >500 mg/kg (rat) |
| Environmental Hazard | Persistent in aquatic systems (logP >3) |
| Storage | -20°C under nitrogen |
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Difference | Bioactivity |
|---|---|---|
| (R)-2-(1-Boc-3-pyrrolidinyl)acetic acid | Lacks indole moiety | Intermediate in API synthesis |
| Indomethacin | Carboxylic acid + indole | COX inhibition |
Synthetic Yield Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume